molecular formula C15H15ClN4O B2863830 N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride CAS No. 1049785-27-4

N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride

Cat. No.: B2863830
CAS No.: 1049785-27-4
M. Wt: 302.76
InChI Key: RGWXWRHESIVRNF-UHFFFAOYSA-N
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Description

“N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride” is a compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives are heterocyclic aromatic compounds that have drawn immense attention due to their significant biological activities . They are reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .


Molecular Structure Analysis

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . The specific molecular structure of “this compound” is not provided in the search results.

Future Directions

Quinazoline derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, they hold strong potential for future research and development in the field of medicinal chemistry .

Properties

IUPAC Name

2-N-(2-methoxyphenyl)quinazoline-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O.ClH/c1-20-13-9-5-4-8-12(13)18-15-17-11-7-3-2-6-10(11)14(16)19-15;/h2-9H,1H3,(H3,16,17,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWXWRHESIVRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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